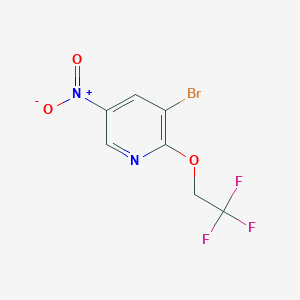

3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine

Description

3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at position 3, a nitro group at position 5, and a trifluoroethoxy substituent at position 2. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of pyridine derivatives in drug discovery .

Propriétés

IUPAC Name |

3-bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O3/c8-5-1-4(13(14)15)2-12-6(5)16-3-7(9,10)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXYCFFXBJGPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)OCC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696028 | |

| Record name | 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051372-09-8 | |

| Record name | 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of 2-(2,2,2-Trifluoroethoxy)pyridine Core

The trifluoroethoxy group is introduced through nucleophilic substitution of a suitable leaving group (often a halogen) on the pyridine ring with 2,2,2-trifluoroethanol or its derivatives under basic conditions. This step requires mild heating and an appropriate base to facilitate the ether formation.

Incorporation of the Nitro Group at the 5-Position

The nitro group is typically introduced either:

- By nitration of a pre-formed 2-(2,2,2-trifluoroethoxy)pyridine under controlled conditions to avoid over-nitration or degradation.

- Or by starting from a 5-nitropyridine precursor, which already contains the nitro substituent, facilitating subsequent transformations.

Bromination at the 3-Position

Selective bromination at the 3-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) or liquid bromine under controlled temperature (20–90 °C) and reaction time (2–6 hours). NBS is preferred for better selectivity and milder reaction conditions.

Detailed Preparation Methodology Based on Related Pyridine Derivatives

Although direct preparation protocols for 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine are scarce, a closely related compound, 2-methoxy-3-bromo-5-fluoropyridine , has been extensively studied and patented, providing a valuable synthetic framework adaptable to our target compound.

The synthesis of 2-methoxy-3-bromo-5-fluoropyridine involves:

- Starting from 2-chloro-5-nitropyridine, which is converted to 2-methoxy-5-nitropyridine by reaction with methanol and a base such as sodium hydride at 55–65 °C for 2.5–3.5 hours.

- Reduction of the nitro group to an amino group using reducing agents like palladium on carbon or iron powder.

- Diazotization of the amino group with nitrous acid in acid medium at 0–5 °C, followed by fluorination using tetrafluoroboric acid.

- Subsequent bromination at the 3-position using N-bromosuccinimide at 65–75 °C for 4.5–5.5 hours.

This process yields the target compound with high purity and good yield (above 50%) without requiring column chromatography.

Adaptation to this compound

By analogy, the preparation of This compound can be envisioned as:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Etherification of 2-chloro-5-nitropyridine with 2,2,2-trifluoroethanol under basic conditions | Base: sodium hydride or sodium methoxide; Temp: 55–65 °C; Time: 2.5–3.5 h | Produces 2-(2,2,2-trifluoroethoxy)-5-nitropyridine intermediate |

| 2 | Bromination at 3-position using N-bromosuccinimide | Temp: 65–75 °C; Time: 4.5–5.5 h | Selective bromination with high yield |

| 3 | Purification by extraction and washing | Standard organic solvent extraction and saline wash | Avoids column chromatography |

This approach avoids reduction of the nitro group, preserving it at the 5-position, which aligns with the target compound's structure.

Research Findings and Data Summary

The following table summarizes key reaction parameters adapted from related pyridine synthesis research to guide the preparation of the target compound:

| Parameter | Recommended Range | Optimal Condition | Remarks |

|---|---|---|---|

| Etherification Base | Sodium hydride, sodium methoxide | Sodium hydride | Safer and more effective |

| Etherification Temp | 20–70 °C | 55–65 °C | Higher temp improves reaction rate |

| Etherification Time | 1–6 h | 2.5–3.5 h | Complete conversion observed |

| Bromination Agent | N-bromosuccinimide, liquid bromine | N-bromosuccinimide | Better selectivity |

| Bromination Temp | 20–90 °C | 65–75 °C | Optimal bromination efficiency |

| Bromination Time | 2–6 h | 4.5–5.5 h | Ensures reaction completeness |

| Purification | Organic extraction, saline wash | No chromatography | Simplifies process, reduces cost |

Notes on Industrial Production and Cost Efficiency

- The use of readily available starting materials such as 2-chloro-5-nitropyridine and 2,2,2-trifluoroethanol reduces raw material costs.

- Mild reaction conditions (below 100 °C, atmospheric pressure) facilitate scalability.

- Avoiding chromatographic purification reduces labor and solvent usage.

- The process yields typically exceed 80% for each step, ensuring high overall efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group.

Oxidation: The compound can be further oxidized under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Reduction: Catalytic hydrogenation or the use of reducing agents such as tin(II) chloride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as 3-substituted pyridines.

Reduction: 3-Bromo-5-amino-2-(2,2,2-trifluoroethoxy)pyridine.

Oxidation: Various oxidized derivatives depending on the reaction conditions.

Applications De Recherche Scientifique

Pharmaceutical Development

Due to its unique structure, 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine is being investigated as a lead compound in drug development. Its potential biological activities include:

- Antimicrobial Properties : Similar compounds have shown significant antibacterial effects against various strains, including MRSA. The nitro group may undergo reduction to form reactive intermediates that interact with bacterial DNA.

- Anticancer Activity : Preliminary studies suggest that this compound could inhibit specific cancer cell lines, making it a candidate for further investigation in oncology.

Coordination Chemistry

The compound's ability to interact with metal ions opens avenues for applications in coordination chemistry. This interaction could lead to the development of new catalysts or materials with enhanced properties.

Materials Science

The trifluoroethoxy group enhances the compound's lipophilicity and thermal stability, making it suitable for applications in developing advanced materials resistant to chemical degradation .

Antimicrobial Activity

A study examining the antimicrobial properties of nitropyridine derivatives found that compounds similar to this compound exhibited significant activity against pathogenic bacteria. The mechanism likely involves disruption of bacterial cellular processes through reactive intermediates formed from the nitro group .

Drug Development

Research into related compounds has highlighted their effectiveness as precursors in synthesizing pharmaceuticals targeting specific enzymes or receptors. The unique electronic properties imparted by the trifluoroethoxy group may enhance binding affinity and selectivity .

Mécanisme D'action

The mechanism of action of 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and trifluoroethoxy groups can engage in various substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparaison Avec Des Composés Similaires

Structurally analogous pyridine derivatives differ in substituent type, position, or electronic effects. Below is a detailed comparison:

Structural Analogues and Substituent Variations

Table 1: Substituent Comparison of Selected Pyridine Derivatives

*Similarity scores derived from structural alignment algorithms (if available).

†Calculated based on molecular formula.

Key Differences and Implications

In contrast, 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine lacks this nitro group, making it less reactive toward nucleophilic attacks . 3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine (CAS 124432-63-9) replaces the nitro group with a trifluoromethyl group, which is electron-withdrawing but less so than nitro, altering regioselectivity in further reactions .

Lipophilicity and Solubility :

- The trifluoroethoxy group (OCH₂CF₃) in the target compound increases lipophilicity compared to methoxy (OCH₃) or ethoxy (OCH₂CH₃) groups in analogues like 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine . This property may enhance membrane permeability in biological systems.

Activité Biologique

3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine is a pyridine derivative characterized by its unique molecular structure, which includes a bromine atom, a nitro group, and a trifluoroethoxy substituent. This compound has garnered interest in various fields due to its potential biological activities and applications in synthetic chemistry.

- Molecular Formula : C7H4BrF3N2O3

- Molecular Weight : 301.018 g/mol

- CAS Number : 1051372-09-8

- Purity : ≥ 98% .

Synthesis Methods

Several synthetic routes have been reported for producing this compound. Common methods include:

- Bromination : Introduction of the bromine atom into the pyridine ring.

- Nitration : Addition of the nitro group at the 5-position using a mixture of concentrated nitric and sulfuric acids.

- Trifluoroethoxylation : Incorporation of the trifluoroethoxy group via etherification reactions .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the nitro group is often associated with increased potency against pathogens due to its ability to interfere with cellular processes.

Anticancer Potential

Research indicates that compounds with similar structural features have shown promise in anticancer assays. For instance, studies on related trifluoromethylated compounds have demonstrated enhanced potency against specific cancer cell lines, suggesting that this compound may also possess significant anticancer properties .

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3-Bromo-5-nitro-2-(trifluoroethoxy)pyridine | 32 | Staphylococcus aureus |

| 3-Bromo-5-nitro-2-(trifluoroethoxy)pyridine | 64 | Escherichia coli |

Anticancer Activity Assessment

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Begin with a pyridine scaffold. Introduce the nitro group via nitration using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration. Brominate the intermediate using Br₂ with FeBr₃ as a catalyst. Attach the trifluoroethoxy group via nucleophilic substitution (e.g., KOH, 2,2,2-trifluoroethyl bromide in DMF at 80°C). Optimize yields by adjusting reaction time, solvent polarity (THF vs. DMF), and catalyst loading (e.g., CuI for SNAr reactions). Monitor progress via TLC and HPLC. Purity via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are most effective for characterizing this compound and confirming its purity?

- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and electronic environments. For example, the trifluoroethoxy group shows distinct ¹⁹F signals at ~-70 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm). IR spectroscopy identifies nitro (1520–1350 cm⁻¹) and ether (1250–1050 cm⁻¹) stretches. Purity ≥98% is achievable via reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm). Elemental analysis ensures stoichiometric C/H/N ratios .

Advanced Research Questions

Q. How does the bromo substituent in this compound influence its reactivity in cross-coupling reactions, and what catalytic systems are most effective?

- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura coupling with aryl boronic acids. Use Pd(PPh₃)₄ (2 mol%) in toluene/EtOH (3:1) with K₂CO₃ at 80°C for 12 hours. Electron-withdrawing groups (nitro, trifluoroethoxy) activate the bromide toward oxidative addition, reducing required catalyst loading. For cost-sensitive applications, NiCl₂(dppe) (5 mol%) with Zn dust in DMF enables efficient coupling. Compare yields and regioselectivity using GC-MS or LC-MS .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets, and how can these models be validated experimentally?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to assess binding to enzymes like CYP1B1. Parameterize the compound using DFT (B3LYP/6-311++G**) to calculate electrostatic potentials and frontier molecular orbitals. Validate models via in vitro EROD assays measuring CYP1B1 inhibition (IC₅₀). Correlate computed binding energies (ΔG) with experimental IC₅₀ values. For example, derivatives with ΔG ≤ -8 kcal/mol typically show IC₅₀ < 1 µM .

Q. How can researchers address stability issues of this compound under varying pH and temperature conditions during biological assays?

- Methodological Answer : Conduct accelerated stability studies: Incubate the compound in PBS (pH 7.4, 5.0, 9.0) at 25°C and 37°C for 24–72 hours. Analyze degradation via HPLC-MS. Nitro groups are prone to reduction at acidic pH; stabilize with antioxidants (e.g., 0.1% ascorbic acid). For long-term storage, lyophilize in amber vials under argon at -20°C. In cell-based assays, use fresh DMSO stock solutions diluted in culture medium (<0.1% DMSO) .

Q. What strategies can be employed to modify the scaffold of this compound to enhance its bioavailability while retaining bioactivity?

- Methodological Answer : Introduce PEGylated side chains at the 5-nitro position to improve solubility. Synthesize prodrugs (e.g., esterification of hydroxyl groups) for enhanced membrane permeability. Measure logP via shake-flask (octanol/water) and assess permeability using Caco-2 monolayers. Retain the bromo group for target binding (e.g., kinase inhibition) while modifying the trifluoroethoxy moiety with bioisosteres (e.g., trifluoromethyl oxetane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.